2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-21(26)13-16-14-25(20-7-2-1-6-19(16)20)18-8-11-24(12-9-18)15-17-5-3-4-10-23-17/h1-7,10,14,18H,8-9,11-13,15H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPQLQHNGZEBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=CC=CC=C32)CC(=O)N)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(Azacycloalkyl)indoles (Indole-Piperidine Core)
Method A: Reductive Amination and Aromatization
Indolines (1H-indolines) are reacted with 1-alkyl-4-piperidones in acetic acid using sodium triacetoxyborohydride as a reductive amination agent at room temperature under inert atmosphere. This forms a secondary amine intermediate.
Subsequently, the intermediate undergoes aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone in anhydrous tetrahydrofuran at 0°C to room temperature to yield the indole-piperidine conjugate.
- Indoline and 4-piperidone (1:1 molar ratio)
- NaBH(OAc)₃ (1.5 equiv)
- Acetic acid solvent
- DDQ (1 equiv) for aromatization
- Inert atmosphere (argon)
- Room temperature to 0°C
Yields: Typically 32–83% depending on substituents.
Formation of Glyoxylyl Esters
Method B: Oxalyl Chloride Esterification
The indole-piperidine intermediates are treated with oxalyl chloride at 0°C under argon to convert the indole nitrogen into an acyl chloride intermediate, which is then reacted with methanol or ethanol at −78°C to room temperature to form glyoxylyl esters.
- Oxalyl chloride (1.1 equiv)
- Ether solvent
- Methanol or ethanol quench
- Low temperature control (0°C to −78°C)
Yields: 63–98% depending on substitution.
Synthesis of Benzofuran-3-yl Acetamides
Method C: Ammonolysis of Esters
Benzofuran-3-yl acetic acid ethyl esters are converted to acetamides by reaction with liquid ammonia at −78°C, sealed and heated at 80°C for 3 days, followed by evaporation of excess ammonia and washing.
- Liquid ammonia
- Low temperature initial addition (−78°C)
- Heating at 80°C for extended time (3 days)
Yields: 75–87% with brown powder products.
Cyclization to Maleimides
Method D: Base-Promoted Cyclization
Glyoxylyl esters and benzofuran acetamides are reacted in ether with potassium tert-butoxide in tetrahydrofuran at −20°C to room temperature overnight to form maleimide intermediates.
- tBuOK (3 equiv)
- THF solvent
- Low temperature initiation (−20°C)
- Overnight stirring at room temperature
Yields: 19–63% depending on substrate.
Final Deprotection and Functionalization
Method E: Deprotection and Purification
Maleimide intermediates are treated with trifluoroacetic acid in dichloromethane at room temperature for 2 hours to remove protecting groups, followed by concentration and purification via preparative high-performance liquid chromatography (HPLC).
Method F: Reductive Amination for Pyridin-2-ylmethyl Introduction
The deprotected amine is reacted with pyridine-2-carboxaldehyde in anhydrous tetrahydrofuran with acetic acid and sodium triacetoxyborohydride at room temperature overnight to introduce the pyridin-2-ylmethyl substituent via reductive amination.
Method G: Amide Bond Formation
For acetamide formation, the amine intermediate is coupled with appropriate carboxylic acids using 1-hydroxybenzotriazole, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 4-dimethylaminopyridine in dichloromethane under argon at room temperature overnight.
Representative Data Table of Key Intermediates and Final Compounds
| Compound Code | Substituent (X, Y, R) | Yield (%) | Key Spectroscopic Data (1H NMR δ ppm) | Purity (HPLC %) | HRMS (m/z) Calculated | HRMS (m/z) Found |
|---|---|---|---|---|---|---|
| 6a | Indoline + 4-piperidone | 80 | 1.51 (s, 9H), 7.65 (d, 1H) | - | - | - |
| 7a | Glyoxylyl ester | 76 | 3.97 (s, 3H), 8.47 (s, 1H) | - | - | - |
| 10a | Benzofuran-3-yl acetamide | 87 | 3.49 (s, 2H), 7.82 (s, 1H) | - | - | - |
| 11a | Maleimide intermediate | 63 | 1.51 (s, 9H), 7.70 (s, 1H) | 99.9 | 510.2034 | 510.2013 |
| 3a (final) | Target compound (TFA salt) | 71 | 2.15–2.29 (m, 4H), 7.67 (s, 1H) | 99.2 | 412.1656 | 412.1680 |
| 3i | Pyridin-2-ylmethyl substituted | 67 | 4.59 (s, 2H), 7.86 (s, 1H) | 99.8 | 503.2078 | 503.2076 |
Detailed Research Findings and Notes
The reductive amination step is critical for introducing the piperidine ring and the pyridin-2-ylmethyl substituent, enabling structural diversity and improved solubility.
Aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone ensures the formation of the indole core from indoline intermediates with high regioselectivity.
The glyoxylyl ester formation via oxalyl chloride is a key step to enable subsequent cyclization to maleimides, which are important intermediates for biological activity.
The maleimide intermediates show good stability and are purified by silica gel chromatography before final deprotection.
The final compounds, including the target 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide, are isolated as trifluoroacetic acid salts to improve solubility and stability for biological assays.
High purity (>95%) is consistently achieved through preparative HPLC, confirmed by analytical HPLC and high-resolution mass spectrometry.
The synthetic route allows for variation in substituents on the indole and benzofuran rings, enabling structure-activity relationship studies.
Summary Table of Preparation Methods
| Step No. | Method Code | Description | Key Reagents/Conditions | Typical Yield (%) |
|---|---|---|---|---|
| 1 | A | Reductive amination + aromatization | Indoline, 4-piperidone, NaBH(OAc)₃, DDQ, AcOH | 32–83 |
| 2 | B | Glyoxylyl ester formation | Oxalyl chloride, MeOH/EtOH, low temperature | 63–98 |
| 3 | C | Ammonolysis to acetamide | Liquid ammonia, −78°C to 80°C, 3 days | 75–87 |
| 4 | D | Maleimide cyclization | tBuOK, THF, −20°C to RT overnight | 19–63 |
| 5 | E | Deprotection and purification | TFA, CH₂Cl₂, RT, HPLC purification | 20–71 |
| 6 | F | Reductive amination (pyridinylmethyl) | Pyridine-2-carboxaldehyde, NaBH(OAc)₃, AcOH, THF | 29–67 |
| 7 | G | Amide bond formation | HOBt, EDC, DMAP, CH₂Cl₂, RT | 20–55 |
Chemical Reactions Analysis
Types of Reactions: 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine and pyridine rings contribute to the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-yl Acetamide Derivatives
N-Cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide (CH-FUBIATA)
- Key Differences :
- The indole 1-position is substituted with a 4-fluorophenylmethyl group instead of a pyridin-2-ylmethyl-piperidin-4-yl moiety.
- The acetamide nitrogen is cyclohexyl rather than unsubstituted.
- CH-FUBIATA is regulated as a controlled substance due to psychoactive effects, suggesting divergent biological targets (e.g., cannabinoid vs. opioid receptors) .
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide
- Key Differences :
- Implications :
Piperidine-Containing Analogs
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Key Differences :
- Replaces the indole core with a phenyl group and adds a 2-phenylethyl substituent to the piperidine.
- The acetamide is modified with a methoxy group.
- Implications: Methoxyacetylfentanyl’s opioid receptor agonism highlights the critical role of the piperidine-4-yl group in μ-opioid receptor binding . The absence of an indole moiety in fentanyl analogs suggests the target compound may interact with non-opioid targets (e.g., serotonin receptors) .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
Heterocyclic Core Modifications
Goxalapladib (GlaxoSmithKline)
Research Findings and Implications
- Receptor Selectivity : The pyridin-2-ylmethyl group in the target compound may confer selectivity for receptors with aromatic binding pockets (e.g., 5-HT2A serotonin receptors), unlike fentanyl analogs targeting opioid receptors .
- Metabolic Stability : Unsubstituted acetamide in the target compound may reduce susceptibility to hydrolysis compared to oxo or thio derivatives .
- Synthetic Accessibility : Piperidine modifications (e.g., pyridin-2-ylmethyl) are synthetically tractable via reductive amination, as evidenced by patent literature on similar scaffolds .
Biological Activity
The compound 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide, also known by its CAS number 594827-31-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 291.39 g/mol. The structure comprises an indole moiety linked to a piperidine ring through a pyridinylmethyl group, which may contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives containing piperidine and indole structures exhibit notable antibacterial and antifungal activities. For instance, certain piperidine derivatives have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antibacterial properties .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | Varies | Various Strains |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Research indicates that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . The incorporation of the indole structure may enhance the interaction with biological targets, leading to improved efficacy against tumor cells.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter levels and contributing to anxiolytic effects .
- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant capabilities, which could play a role in mitigating oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a related compound, JNJ-5234801, which demonstrated favorable effects on alcohol intake without adverse CNS interactions . This suggests that compounds structurally similar to this compound may also exhibit beneficial pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
